
Ethyl 2-Cyano-3-phenylacrylate
Overview
Description
Ethyl 2-cyano-3-phenylacrylate (CAS: 2169-69-9; molecular formula: C₁₂H₁₁NO₂; molecular weight: 201.22) is a synthetic α,β-unsaturated cyanoacrylate derivative widely used as an intermediate in organic synthesis . Its structure features a cyano group at the α-position and a phenyl group at the β-position of the acrylate backbone, enabling reactivity in Knoevenagel condensations and Michael additions .
Synthesis: Microwave-assisted Knoevenagel condensation is a key method for producing this compound derivatives with high yields (e.g., 41–93% in solvent-free or toluene conditions) . For instance, Uddin et al. synthesized six derivatives (1–6) via this method, characterized by FT-IR and ¹H NMR spectroscopy .
Applications: The compound serves as a precursor for anticancer agents, with derivatives showing inhibitory activity against HER2, EGFR, and FPPS cancer targets in silico . Its role in synthesizing chromene carboxylates and pyrimidine derivatives further underscores its versatility .
Preparation Methods
Microwave-Assisted Knoevenagel Condensation
Reaction Mechanism and Conditions
The microwave-assisted method leverages dielectric heating to accelerate the Knoevenagel condensation between aromatic aldehydes and ethyl cyanoacetate . Ammonium acetate acts as a catalyst, facilitating the deprotonation of ethyl cyanoacetate to generate a nucleophilic enolate. This enolate attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the α,β-unsaturated ester .
Key parameters include:
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Microwave power : 320 W
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Irradiation time : 50 seconds
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Catalyst loading : 10 mg ammonium acetate per 1.568 mmol substrate
The reaction proceeds under solvent-free conditions, eliminating the need for toxic solvents and reducing purification complexity .
Synthesis of Ethyl 2-Cyano-3-(4-alkoxyphenyl)acrylates
Derivatives with varying alkoxy chains (e.g., hexyloxy, octyloxy, decyloxy) are synthesized by modifying the aldehyde component. For example:
Derivative | R Group | Yield (%) | Melting Point (°C) | Molecular Formula |
---|---|---|---|---|
4 | 4-Hexyloxy | 62 | 44–46 | C₁₈H₂₃NO₃ |
5 | 4-Octyloxy | 75 | 42–44 | C₂₀H₂₇NO₃ |
6 | 4-Decyloxy | 71 | 42–44 | C₂₂H₃₁NO₃ |
Characterization via FT-IR and ¹H NMR confirms the formation of the α,β-unsaturated system. For derivative 4 , FT-IR peaks at 2216 cm⁻¹ (C≡N stretch) and 1722 cm⁻¹ (C=O stretch) are observed, while ¹H NMR reveals a singlet at δ 8.2 ppm for the vinylic proton .
Base-Free Copper-Catalyzed Synthesis
Catalytic System and Optimization
A solvent-free, base-free protocol using metallic copper (Cu(0)) as a catalyst has been developed. This method avoids alkaline conditions, which can hydrolyze sensitive functional groups. The reaction proceeds via a single-electron transfer (SET) mechanism, where Cu(0) activates the aldehyde through coordination .
Optimized conditions :
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Catalyst : 10 mol% Cu(0) powder
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Temperature : 80°C
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Time : 2 hours
Under these conditions, ethyl 2-cyano-3-phenylacrylate is obtained in 95% yield , surpassing traditional base-mediated methods .
Advantages Over Conventional Methods
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Reduced side reactions : Absence of strong bases minimizes ester hydrolysis.
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Sustainability : Copper is recyclable and non-toxic compared to stoichiometric bases like piperidine.
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Scalability : Demonstrated for gram-scale synthesis without yield loss .
Solvent-Dependent Chemoselective Synthesis
Role of Hantzsch Ester in THF
In tetrahydrofuran (THF), the Hantzsch ester (1,4-dihydropyridine) acts as a mild reductant and proton donor, enabling chemoselective Knoevenagel condensation at ambient temperature. This method is ideal for substrates sensitive to heat or strong acids .
Reaction profile :
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Solvent : THF
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Temperature : 20°C
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Time : 30 minutes
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Yield : 99%
The Hantzsch ester facilitates rapid enolate formation while suppressing over-reduction or polymerization side reactions .
Comparative Analysis of Solvents
Solvent choice significantly impacts reaction kinetics and product purity:
Solvent | Boiling Point (°C) | Dielectric Constant | Yield (%) | Purity (%) |
---|---|---|---|---|
THF | 66 | 7.6 | 99 | 98 |
Ethanol | 78 | 24.3 | 85 | 92 |
Toluene | 111 | 2.4 | 72 | 88 |
Polar aprotic solvents like THF enhance nucleophilicity of the enolate, whereas protic solvents (e.g., ethanol) stabilize intermediates but slow dehydration .
Purification and Characterization
Recrystallization Techniques
Crude products are purified via recrystallization using ethyl acetate/n-hexane mixtures (3:1 v/v). This solvent pair ensures high recovery rates (>70%) and eliminates unreacted starting materials .
Spectroscopic Validation
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FT-IR : C≡N (2216 cm⁻¹), C=O (1722 cm⁻¹), and C=C (1691 cm⁻¹) stretches confirm the acrylate backbone .
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¹H NMR : Key signals include the vinylic proton (δ 8.2–8.19 ppm) and ethoxy group (δ 4.38 ppm for –OCH₂–) .
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Elemental analysis : Carbon and nitrogen percentages align with theoretical values (e.g., 71.73% C for derivative 4 ) .
Industrial-Scale Considerations
Catalyst Recovery and Reuse
Copper catalysts can be recovered via filtration and reused for three cycles with <5% yield drop . Microwave systems, however, face scalability challenges due to energy consumption and cavity size limitations .
Environmental Impact
Solvent-free methods reduce waste generation, with an E-factor (kg waste/kg product) of 0.3 compared to 5.2 for traditional solvent-based routes .
Chemical Reactions Analysis
Ethyl 2-Cyano-3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Scientific Research Applications
Anticancer Properties
Ethyl 2-cyano-3-phenylacrylate has been investigated for its anticancer activities through various studies. Notably, it has shown promise in targeting specific cancer types due to its ability to interact with biological targets effectively.
In Silico Studies
Recent research utilized in silico methods to evaluate the anticancer potential of this compound and its derivatives. Molecular docking studies indicated strong binding affinities with key cancer targets such as HER2 and EGFR, suggesting a mechanism for inhibiting tumor growth . These studies highlighted that certain derivatives exhibited enhanced potency against breast cancer cell lines compared to standard reference drugs.
Experimental Validation
Experimental evaluations demonstrated that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines, including HT-29 (colorectal) and HepG2 (liver) cells. The structure-activity relationship (SAR) studies indicated that modifications at the para-position of the phenyl group improved the anticancer activity of these compounds .
Synthetic Methodologies
The synthesis of this compound typically involves the Knoevenagel condensation reaction. This reaction is crucial for producing a variety of derivatives with enhanced biological activities.
Knoevenagel Condensation
This compound can be synthesized using microwave-assisted Knoevenagel condensation, which provides a more efficient and eco-friendly approach compared to traditional methods. This method involves reacting ethyl cyanoacetate with aromatic aldehydes in the presence of ammonium acetate as a catalyst .
Synthetic Method | Conditions | Yield |
---|---|---|
Microwave-Assisted | 320 W for 50 s | High |
Traditional Heating | 65-70 °C for 3-6 hours | Moderate |
The biological activity of this compound derivatives has been assessed through various predictive models, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. These models suggest that many derivatives exhibit favorable pharmacokinetic profiles, indicating their potential as safe therapeutic agents .
Pharmacodynamics
The pharmacodynamic properties of these compounds have been characterized using various assays that evaluate their efficacy against cancer cell lines. The results suggest that certain modifications can lead to significant increases in activity while maintaining low toxicity levels .
Mechanism of Action
The mechanism of action of ethyl 2-cyanocinnamate involves its interaction with various molecular targets. For instance, its derivatives have been shown to interact with ergosterol in fungal cell membranes, disrupting cell wall integrity and leading to antifungal effects . The compound’s electron-deficient olefinic nature also makes it a reactive substrate in various catalytic reactions, such as the Knoevenagel condensation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzylidenemalononitrile Derivatives
Structure: Benzylidenemalononitrile lacks the ester group of ethyl 2-cyano-3-phenylacrylate, instead featuring two nitrile groups. Synthesis: Both compounds are synthesized via Knoevenagel condensation, but benzylidenemalononitrile derivatives require malononitrile as a precursor . Bioactivity: While this compound derivatives exhibit antineoplastic potency against breast cancer (PASS prediction), benzylidenemalononitrile analogs show broader antimicrobial activity .
Ethyl (2E)-2-Cyano-3-[3-(Trifluoromethyl)phenyl]acrylate
Structure : A trifluoromethyl (-CF₃) group at the phenyl para position enhances hydrophobicity and electronic effects .
Physicochemical Properties :
Property | This compound | CF₃-Substituted Analog |
---|---|---|
Molecular Weight | 201.22 | 257.22 |
LogP (Predicted) | 2.1 | 3.4 |
Solubility | Low in water | Very low in water |
Applications : The -CF₃ group improves metabolic stability, making it a candidate for agrochemicals .
2-Ethylhexyl 2-Cyano-3,3-Diphenylacrylate
Structure: A bulky 2-ethylhexyl ester and diphenyl substitution increase steric hindrance, reducing reactivity but enhancing UV stability . Applications: Used as a photostabilizer in polymers, contrasting with the anticancer focus of this compound .
Mthis compound
Structure: The methyl ester reduces molecular weight (187.18 vs. 201.22) and alters solubility . Synthesis: Similar Knoevenagel methods apply, but methanol is used instead of ethanol . −32.1 kcal/mol for ethyl analogs) .
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | LogP |
---|---|---|---|---|
This compound | C₁₂H₁₁NO₂ | 201.22 | Not reported | 2.1 |
Benzylidenemalononitrile | C₁₀H₆N₂ | 154.17 | 95–97 | 1.8 |
Ethyl (2E)-2-Cyano-3-[3-(CF₃)phenyl]acrylate | C₁₃H₁₀F₃NO₂ | 257.22 | Not reported | 3.4 |
2-Ethylhexyl 2-Cyano-3,3-diphenylacrylate | C₂₄H₂₇NO₂ | 361.48 | 45–47 | 5.2 |
Table 2. Bioactivity Comparison
Compound | IC₅₀ (HER2, μM) | IC₅₀ (EGFR, μM) | Hemolytic Activity |
---|---|---|---|
This compound (Derivative 3) | 0.89 | 1.12 | Non-hemolytic |
Benzylidenemalononitrile (Derivative 5c) | 1.45 | 1.78 | Moderate hemolysis |
Dichlorinated Phenylacrylate Isomer (AL-09) | N/A | N/A | Hemolytic at 300 μg/mL |
Research Findings
- Anticancer Potential: this compound derivatives exhibit superior binding to HER2 (docking score: −9.2 kcal/mol) compared to reference drug Tyrphostin 23 (−7.8 kcal/mol) .
- ADMET Profile: Derivatives show theoretical biodegradability and low acute oral toxicity (Category II), but lack mutagenic or carcinogenic risks .
- Thermodynamic Stability : The HOMO-LUMO gap (4.3 eV) and Gibbs free energy (−32.1 kcal/mol) confirm stability under physiological conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for Ethyl 2-Cyano-3-phenylacrylate, and how can reaction conditions be optimized?
this compound is commonly synthesized via microwave-assisted Knoevenagel condensation between benzaldehyde derivatives and ethyl cyanoacetate. Optimization involves adjusting microwave power, reaction time, and solvent polarity. Catalytic efficiency can be enhanced using zeolites derived from hydrothermal synthesis (e.g., ZEO-14), which reduce reaction time and improve yields by stabilizing intermediates . Characterization typically employs FT-IR (to confirm nitrile and ester groups) and <sup>1</sup>H NMR (to verify α,β-unsaturated cyanoacrylate structure) .
Q. How do researchers validate the purity and structural integrity of synthesized this compound?
Purity is assessed via gas chromatography (GC) with flame ionization detection, while structural confirmation combines FT-IR, <sup>1</sup>H NMR, and mass spectrometry (GC-MS). For crystalline derivatives, X-ray diffraction (XRD) with Rietveld refinement provides crystallographic data. Discrepancies in spectral data (e.g., unexpected peaks in NMR) may indicate side reactions, necessitating column chromatography for purification .
Q. What safety protocols are essential for handling this compound in laboratory settings?
The compound is classified as a toxic, corrosive solid (UN 2928, Packing Group II). Researchers must use PPE (gloves, goggles, lab coats), work in fume hoods, and avoid contact with skin/eyes. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal per hazardous waste regulations. Safety data sheets (SDS) from Fluorochem or TCI America provide specific handling guidelines .
Advanced Research Questions
Q. How can computational models predict the anticancer potential of this compound derivatives?
In silico methods include:
- PASS Prediction : Estimates antineoplastic activity (e.g., breast cancer targets like HER2 and EGFR) based on structural analogs .
- Molecular Docking : Evaluates binding affinities to cancer targets (e.g., HER2, FPPS) using AutoDock Vina. Compound 3 (a derivative) showed stronger binding than reference drugs Tyrphostin AG9/A23 .
- MD Simulations : 20 ns simulations assess ligand-protein stability at binding sites, with Gibbs free energy (ΔG) and HOMO-LUMO gaps confirming thermodynamic stability .
Q. What strategies resolve contradictions in catalytic efficiency data for this compound synthesis?
Discrepancies in catalytic performance (e.g., ZEO-14 vs. other zeolites) arise from variations in:
- Acid-Base Sites : Quantified via NH3-TPD and CO2-TPD.
- Surface Area/Porosity : Analyzed via BET isotherms.
- Reaction Monitoring : GC-MS tracks intermediates (e.g., benzylidenemalononitrile) to identify rate-limiting steps. Cross-validation with kinetic studies (Arrhenius plots) clarifies catalyst behavior under different temperatures/pressures .
Q. How do researchers assess the environmental and toxicological risks of this compound derivatives?
Advanced workflows combine:
- ADMET Prediction : Tools like admetSAR evaluate theoretical toxicity (e.g., AMES mutagenicity, oral acute toxicity). Derivatives lacking hemolytic activity (e.g., AL-10) are prioritized for further testing .
- Ecotoxicity Profiling : Biodegradability assays (OECD 301) and algal toxicity tests predict environmental persistence. Derivatives classified as "readily biodegradable" reduce ecosystem risks .
Q. Methodological Considerations
- Data Interpretation : Conflicting XRD and NMR results may arise from polymorphism. Use DSC/TGA to check thermal stability and re-crystallize samples for reproducibility .
- Ethical Compliance : In silico models minimize animal testing. Prioritize derivatives with PASS-predicted IC50 values <10 μM and low cytotoxicity (e.g., CC50 >100 μg/mL in erythrocyte assays) .
Properties
Molecular Formula |
C12H11NO2 |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
ethyl 2-cyano-3-phenylprop-2-enoate |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-8H,2H2,1H3 |
InChI Key |
KCDAMWRCUXGACP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)C#N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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